molecular formula C7H6N2O B1588378 2-Methoxyisonicotinonitrile CAS No. 72716-86-0

2-Methoxyisonicotinonitrile

Cat. No. B1588378
CAS RN: 72716-86-0
M. Wt: 134.14 g/mol
InChI Key: NZAZWLSRKMDRNS-UHFFFAOYSA-N
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Patent
US08642624B2

Procedure details

Under a stream of N2 and with cooling, Na metal (2.7 g) was added to MeOH (36 ml) with a considerable exotherm. After the Na is dissolved, a solution of 2-chloro-4-cyanopyridine (15 g) in dioxane:MeOH (1:1, 110 ml) was added via dropping funnel over a 10 min period. The reaction was heated to reflux for 3.5 h then cooled at ˜10° C. overnight. Solid was filtered off and the solid was washed with MeOH. The filtrate was concentrated to ˜60 ml and H2O (60 ml) was added to redissolve a precipitate. Upon further concentration, a precipitate formed which was washed with H2O. Further concentration produced additional solids. The solids were combined and dried in vacuo overnight at 35° C. to provide 4-cyano-2-methoxypyridine which was used as is.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
dioxane MeOH
Quantity
110 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][OH:4].Cl[C:6]1[CH:11]=[C:10]([C:12]#[N:13])[CH:9]=[CH:8][N:7]=1>O1CCOCC1.CO>[C:12]([C:10]1[CH:9]=[CH:8][N:7]=[C:6]([O:4][CH3:3])[CH:11]=1)#[N:13] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Na
Quantity
2.7 g
Type
reactant
Smiles
Name
Quantity
36 mL
Type
reactant
Smiles
CO
Step Three
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C#N
Name
dioxane MeOH
Quantity
110 mL
Type
solvent
Smiles
O1CCOCC1.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over a 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 h
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
Solid was filtered off
WASH
Type
WASH
Details
the solid was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to ˜60 ml and H2O (60 ml)
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to redissolve a precipitate
CONCENTRATION
Type
CONCENTRATION
Details
Upon further concentration
CUSTOM
Type
CUSTOM
Details
a precipitate formed which
WASH
Type
WASH
Details
was washed with H2O
CONCENTRATION
Type
CONCENTRATION
Details
Further concentration
CUSTOM
Type
CUSTOM
Details
produced additional solids
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight at 35° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=NC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.